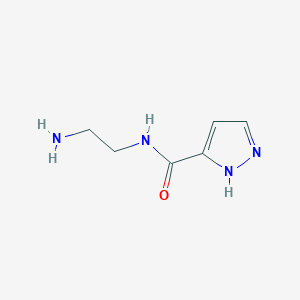

N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide

描述

属性

IUPAC Name |

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-2-4-8-6(11)5-1-3-9-10-5/h1,3H,2,4,7H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFIHYAUOWUPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 2-aminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

化学反应分析

Types of Reactions: N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base such as triethylamine or pyridine.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted derivatives with various functional groups attached to the aminoethyl moiety.

科学研究应用

Antimalarial Activity

One of the prominent applications of N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide derivatives is their potential as antimalarial agents. Research has focused on the inhibition of Plasmodium vivax N-myristoyltransferase (NMT), a crucial enzyme for the survival of malaria parasites. Studies have shown that modifications to the pyrazole moiety can enhance selectivity and potency against this target.

Case Study: Selective Inhibition of NMT

- Study Findings : Various derivatives were synthesized and tested for their ability to inhibit PvNMT, revealing selectivity indices ranging from 0.8 to 125.3. The structural analysis through cocrystal formations provided insights into binding mechanisms, which are critical for developing effective antimalarial drugs .

Antioxidant Properties

This compound has also been investigated for its antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to numerous diseases.

Case Study: Synthesis and Biological Evaluation

- Research Overview : A series of pyrazole derivatives were synthesized and evaluated for their radical scavenging activity using assays like DPPH and nitric oxide scavenging. Compounds demonstrated significant antioxidant activity, suggesting their potential therapeutic use in oxidative stress-related conditions .

Neurological Applications

Another area of interest is the potential use of this compound derivatives in treating neurological disorders through modulation of serotonin receptors.

Case Study: 5-HT2B Receptor Antagonism

- Findings : Derivatives exhibiting selective antagonistic activity at the 5-HT2B receptor have been shown to be beneficial in treating conditions such as migraine, fibromyalgia, and other inflammatory pain syndromes. This receptor's involvement in various physiological processes makes it a promising target for drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent.

Case Study: Antibacterial Evaluation

- Research Details : In vitro studies assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting that derivatives of this compound could be developed into new antibacterial agents .

Pharmacological Insights

The pharmacological profile of this compound derivatives is characterized by their ability to interact with various biological targets, leading to diverse therapeutic applications.

Table 1: Summary of Applications and Findings

作用机制

The mechanism of action of N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking the natural ligand. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Structural Features and Physicochemical Properties

The structural diversity of pyrazole-3-carboxamide derivatives arises from variations in substituents on the pyrazole ring and the amide side chain. Key comparisons include:

Key Observations :

- Aminoethyl vs. Bulky Substituents: The aminoethyl group in the target compound contrasts with bulkier substituents (e.g., trifluoromethyl in or benzimidazole in ), which may reduce solubility but enhance target selectivity.

- Electron-Withdrawing Groups: The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the hydrophilic aminoethyl chain .

- Pharmaceutical Relevance: Darolutamide’s complex substituents (chloro, cyano) contribute to its FDA-approved status as an androgen receptor antagonist, highlighting the impact of structural optimization .

Mechanistic Insights :

- The aminoethyl group may facilitate interactions with polar residues in enzyme active sites or DNA, as seen in benzimidazole-pyrazole hybrids acting as kinase inhibitors .

- Trifluoromethyl-substituted analogs (e.g., ) exhibit enhanced membrane permeability, critical for targeting intracellular pathogens or receptors .

Comparative Challenges :

- Aminoethyl derivatives require careful handling of the primary amine to avoid undesired side reactions, whereas aryl-substituted analogs (e.g., ) prioritize regioselective functionalization.

Physicochemical and Pharmacokinetic Profiles

- Solubility: The aminoethyl group enhances aqueous solubility compared to lipophilic analogs like trifluoromethyl derivatives .

- Stability : Electron-withdrawing groups (e.g., nitro in ) increase oxidative stability but may reduce metabolic half-life.

- Bioavailability: Darolutamide’s hydroxyethyl group improves oral absorption, a feature absent in simpler aminoethyl derivatives .

生物活性

N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

The compound features a pyrazole ring substituted with a carboxamide group and an aminoethyl side chain . These structural elements are critical for its biological activity, as they facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical cellular processes, particularly those related to cancer cell proliferation. For instance, compounds similar to this one have demonstrated inhibitory effects on tubulin polymerization, which is essential for mitosis in cancer cells.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives may possess antioxidant properties, potentially influencing cellular signaling pathways and protecting against oxidative stress.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit key enzymes involved in tumor growth supports its potential use in cancer therapy .

- Anti-inflammatory Effects : Pyrazole derivatives, including this compound, have been linked to anti-inflammatory actions, making them candidates for treating inflammatory diseases .

- Antimicrobial Properties : The compound's structural features allow it to interact with bacterial membranes, leading to cell lysis and death. This suggests potential applications in developing antimicrobial agents .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, highlighting the compound's potential as a lead candidate for drug development against various cancers.

Case Study: Antimicrobial Efficacy

Research on related pyrazole compounds demonstrated their effectiveness against several bacterial strains. The mechanism involved the disruption of membrane integrity, leading to cytosolic leakage and eventual cell lysis. This finding underscores the importance of further exploring this compound's antimicrobial properties.

常见问题

Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the pyrazole core followed by carboxamide functionalization. Key steps include:

- Nucleophilic substitution to introduce the aminoethyl group.

- Coupling reactions (e.g., using carbodiimide reagents) to form the carboxamide bond . Optimization requires controlled conditions (e.g., inert atmosphere, temperature modulation) to prevent side reactions like oxidation or hydrolysis. Microwave-assisted synthesis has been effective for related pyrazole derivatives, reducing reaction times and improving yields .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

- Chromatography : HPLC with UV detection (e.g., 98% purity achieved in similar compounds using DMSO-d6 as a solvent) .

- Spectroscopy : 1H NMR to confirm substituent positions (e.g., δ 8.59 ppm for aromatic protons) and ESI-MS for molecular weight verification .

- Elemental analysis to ensure stoichiometric consistency .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

Critical groups include:

- Pyrazole ring : Aromatic stabilization enables π-π interactions in biological targets.

- Aminoethyl side chain : Enhances solubility and facilitates hydrogen bonding with enzymes or receptors.

- Carboxamide : Participates in hydrogen bonding and serves as a pharmacophore for bioactivity .

Advanced Research Questions

Q. How can thermal stability and decomposition profiles of this compound be analyzed for formulation studies?

- TGA-DSC : Sharp single-stage decomposition above 300°C observed in structurally similar compounds, indicating thermal resilience. Endothermic peaks in DSC correlate with mesophasic transitions (e.g., gel-to-liquid crystal) .

- Specific heat capacity (Cp) : Measured via differential scanning calorimetry to assess energy absorption during phase changes, critical for drug delivery systems .

Q. What experimental strategies are effective for studying the compound’s enzyme inhibition mechanisms?

- Kinetic assays : Use fluorogenic substrates to monitor real-time inhibition of target enzymes (e.g., proteases or kinases).

- Docking simulations : Molecular modeling with software like AutoDock to predict binding affinities to active sites, validated by X-ray crystallography .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions .

Q. How can structural analogs of this compound be designed to enhance anticancer activity?

- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrazole ring to improve metabolic stability .

- Hybrid scaffolds : Combine with indole or triazole moieties (e.g., N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide) to target multiple pathways .

- SAR studies : Compare IC50 values of analogs against cancer cell lines to identify critical substituents .

Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

- Cell-based assays : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.

- COX-2 inhibition : Use enzyme-linked immunosorbent assays (ELISA) to quantify prostaglandin E2 reduction .

- NF-κB pathway analysis : Luciferase reporter gene assays to assess transcriptional activity modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。